Uridine 5'-(trihydrogen diphosphate), P'-a-D-xylopyranosyl ester,disodium salt

CAS No.: 108320-89-4

Cat. No.: VC16707974

Molecular Formula: C14H22N2Na2O16P2

Molecular Weight: 582.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 108320-89-4 |

|---|---|

| Molecular Formula | C14H22N2Na2O16P2 |

| Molecular Weight | 582.26 g/mol |

| Standard InChI | InChI=1S/C14H22N2O16P2.2Na/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23;;/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23);;/t5-,6-,8+,9-,10-,11-,12-,13-;;/m1../s1 |

| Standard InChI Key | NEJJEMLBIKJTCC-SMSDBRRYSA-N |

| Isomeric SMILES | C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O.[Na].[Na] |

| Canonical SMILES | C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O.[Na].[Na] |

Introduction

Chemical Structure and Properties

Molecular Composition

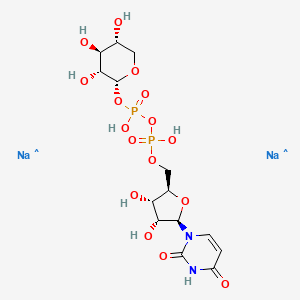

Uridine 5'-(trihydrogen diphosphate), P'-α-D-xylopyranosyl ester, disodium salt features a uridine diphosphate backbone conjugated to a α-D-xylopyranosyl moiety via a pyrophosphate linkage. The disodium salt form enhances solubility in aqueous solutions, facilitating its use in enzymatic reactions. The molecular structure is characterized by:

-

Uridine moiety: A pyrimidine nucleoside with a ribose sugar.

-

Diphosphate bridge: Connects the uridine to the xylopyranosyl group.

-

α-D-Xylopyranosyl ester: A five-carbon sugar in the α-anomeric configuration, critical for substrate recognition by glycosyltransferases .

Table 1: Key Chemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₄H₂₂N₂Na₂O₁₆P₂ |

| Molecular Weight | 582.26 g/mol |

| CAS Number | 108320-89-4 |

| Storage Conditions | -20°C, sealed in a dry environment |

| Solubility | Soluble in aqueous buffers |

Spectroscopic and Physical Data

Nuclear magnetic resonance (NMR) studies confirm the α-anomeric configuration, with distinct signals for the anomeric proton at 5.56 ppm (J = 3.6 Hz) . The compound’s UV absorption peak at 262 nm aligns with uridine derivatives, enabling quantification via spectrophotometry . Density functional theory (DFT) predictions suggest a stable conformation due to intramolecular hydrogen bonding between the phosphate groups and xylopyranosyl hydroxyls .

Synthesis and Production

Enzymatic Synthesis

The stereospecific synthesis of uridine 5'-(trihydrogen diphosphate), P'-α-D-xylopyranosyl ester, disodium salt employs UDP-sugar pyrophosphorylases (USPs) from Arabidopsis thaliana (AtUSP) or Bifidobacterium infantis (BiUSP). This three-step process involves:

-

Synthesis of D-xylose-1-phosphate: Generated from β-glycosylsulfonylhydrazides via chemical phosphorylation.

-

Enzymatic coupling with UTP: AtUSP catalyzes the reaction between D-xylose-1-phosphate and uridine triphosphate (UTP) in Tris-HCl buffer (pH 7.5) at 37°C.

-

Purification: Gel chromatography (e.g., Bio-Gel P-2) yields stereopure product with 45% isolated yield .

Table 2: Enzymatic Synthesis Parameters

| Parameter | Condition |

|---|---|

| Enzyme | AtUSP |

| Temperature | 37°C |

| Reaction Time | 12–16 hours |

| Yield | 45% (88 mg from 100 mg substrate) |

Chemical Synthesis

Biochemical Role and Applications

Glycosylation Reactions

As a nucleotide sugar, this compound donates the xylosyl group in glycosyltransferase-catalyzed reactions, forming xylosylated glycoconjugates. These conjugates are essential for:

-

Cell wall biosynthesis: In plants, xylose residues crosslink polysaccharides like xyloglucans.

-

Proteoglycan modification: In animals, xylosylation initiates glycosaminoglycan chain synthesis on core proteins .

Metabolic Pathways

The compound participates in nucleotide sugar interconversion pathways. For example, UDP-xylose is synthesized from UDP-glucuronic acid via decarboxylation, a reaction catalyzed by UDP-xylose synthase (UXS). This pathway is critical for maintaining the pool of nucleotide sugars required for glycan synthesis .

Industrial and Therapeutic Applications

-

Glycoengineering: Used to synthesize xylosylated glycans for antibody-drug conjugates (ADCs) and biologics.

-

Enzyme assays: Serves as a substrate to characterize glycosyltransferase activity.

-

Drug development: Targeting UDP-xylose metabolism may modulate glycosylation in diseases like cancer and fibrosis .

Research Findings and Advances

Stereospecific Synthesis

A landmark study demonstrated that AtUSP selectively produces UDP-α-D-xylose from a mixture of α/β-D-xylose-1-phosphate, achieving 66% conversion efficiency. NMR analysis confirmed the absence of β-anomers, highlighting the enzyme’s stereochemical fidelity .

Large-Scale Production

Scaling the enzymatic synthesis to 100 mg of substrate yielded 88 mg of product, validating the method’s preparative utility. This advance addresses previous limitations in nucleotide sugar availability for industrial applications .

Comparative Enzyme Kinetics

Kinetic studies revealed that AtUSP has a higher affinity for D-xylose-1-phosphate (Km = 0.8 mM) compared to BiUSP (Km = 2.1 mM), explaining the superior performance of AtUSP in synthetic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume